molecular formula C14H23NO4 B8259515 1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid

1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid

Cat. No.: B8259515
M. Wt: 269.34 g/mol
InChI Key: RBQWRFJPUVVUEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid is a chemical compound with the molecular formula C14H23NO4 and a molecular weight of 269.34 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines in peptide synthesis.

    Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.

    Medicine: It is explored for its potential therapeutic applications, including the development of new drugs and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors and other proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid is a chemical compound with significant potential in medicinal chemistry. With a molecular formula of C14H23NO4 and a molecular weight of 269.34 g/mol, this compound is recognized for its unique spirocyclic structure, which contributes to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an enzyme inhibitor , binding to the active sites of various enzymes and blocking their activity. This inhibition can lead to modulation of biochemical pathways, making it a candidate for therapeutic applications in diseases where enzyme regulation is crucial.

Biological Activity and Applications

Research indicates that this compound has potential applications in several areas:

  • Enzyme Inhibition : It has been shown to inhibit fatty acid amide hydrolase (FAAH), which is relevant for pain management and inflammation control.
  • Antiviral Properties : Studies suggest that derivatives of this compound can regulate chemokine receptors (CCR3 and CCR5), which are implicated in HIV infection and other inflammatory diseases .
  • Therapeutic Development : The compound serves as a precursor in the synthesis of bioactive molecules, potentially leading to new drug candidates for various diseases.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureKey Features
7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-1-carboxylic acidStructureSimilar spirocyclic structure; different carboxylic acid position
7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acidStructureDifferent carboxylic acid position; potential for varied biological activity
4-((7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)benzoic acidStructureIncludes additional benzoic moiety; different reactivity

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on FAAH Inhibition : Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives based on the spirocyclic structure effectively inhibit FAAH, suggesting therapeutic potential in pain management .
  • Chemokine Receptor Regulation : A patent study indicated that compounds derived from this compound can modulate CCR3 and CCR5 receptors, providing insights into their use in treating HIV/AIDS and inflammatory diseases .
  • Synthesis and Biological Evaluation : A comprehensive evaluation of synthetic pathways revealed high yields and efficiency in producing this compound, facilitating further research into its biological properties .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.5]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-8-14(15)6-4-10(5-7-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQWRFJPUVVUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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